Tylophorinidine

Übersicht

Beschreibung

Tylophorinidine is one of the several alkaloids found in Tylophora indica, a medicinal climber that belongs to the Asclepiadaceae family . The plant’s roots and leaves contain these alkaloids, including tylophorine and tylophorinine . Tylophorinidine shares several properties with tylophorine, such as immunosuppressive, antitumor, antifeedant, antibacterial, antifungal, antiamoebic, diuretic, and hepatoprotective activities .

Synthesis Analysis

The biotechnological production of tylophorine, a major alkaloid in T. indica, was achieved by inducing hairy roots mediated by Agrobacterium rhizogenes (A4 strain) . This was followed by its growth in liquid suspension culture that could yield maximum biomass and tylophorine production . This type of liquid suspension culture yielded 9.8 ± 0.21 mgL −1 tylophorine within 4–6 weeks of incubation . The maceration technique employed for the extraction of tylophorine was the most viable and efficient protocol .Molecular Structure Analysis

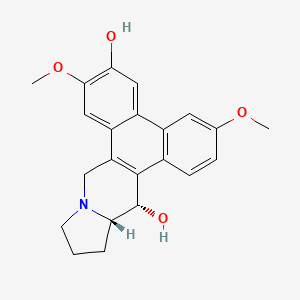

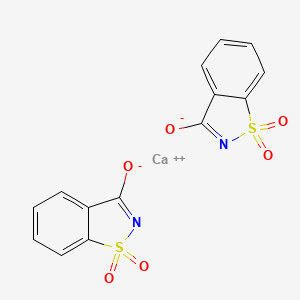

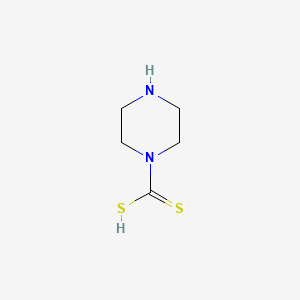

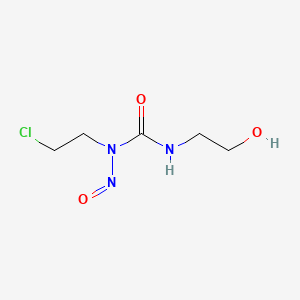

The major alkaloid present in T. indica is of the phenanthroindolizidine type, and its heterocyclic ring consists of an indolizidine ring fused to a phenanthrene ring . The molecular weight of tylophorine is 393.194008 g/mol . Elemental analysis showed C 73.26%, H 6.92%, N 3.56% and O 16.26% as the percentage composition of various elements .Wissenschaftliche Forschungsanwendungen

Antitumor Activity : Tylophorinidine has shown potent antitumor properties. It was isolated from the aerial parts of Tylophora indica and demonstrated significant anticancer activity with IC50 values in the range of 0.89–1.40 µM against different cancer cell lines (Dhiman, Khanna, & Manju, 2013). Additionally, tylophorinidine and other related alkaloids from Tylophora atrofolliculata exhibited cytotoxic activity in vitro on HCT-8 and KB cell lines, with IC50 values in specific ranges (Huang et al., 2004).

Inhibition of Protein Synthesis and Cell Growth : Tylophorine, including tylophorinidine, reduced protein biosynthesis and rapidly decreased cyclin D1, inhibiting vascular smooth muscle cell proliferation both in vitro and in organ culture (Joa et al., 2019).

Antifungal Activity : Tylophorinidine hydrochloride displayed potent antifungal activity, particularly against Candida species, demonstrating its potential as a therapeutic agent in antifungal treatments (Dhiman et al., 2012).

Interaction with Proteins : Research has shown that tylophorinidine associates with proteins like bovine serum albumin and lysozyme, indicating its potential for therapeutic applications (Datta et al., 1981; Gurnani et al., 1981).

Neuropharmacological Effects : In a study assessing the effects of Tylophora indica ethanolic extract on alcohol-induced anxiety in rats, it was postulated that tylophorinidine is the active constituent responsible for the anxiolytic activity of the extract (Manikkoth et al., 2016).

Wirkmechanismus

Tylophorinidine, like tylophorine, possesses antiproliferative action in cancer cells . It rapidly diminishes cyclin D1, reduces protein biosynthesis, and prevents vascular smooth muscle cell proliferation in vitro . Tylophorine exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2–mediated angiogenesis .

Safety and Hazards

Zukünftige Richtungen

The development of highly polar prodrugs of antofine and tylophorine as hypoxia-targeted prodrugs has been described . These developed quaternary ammonium salts of phenanthroindolizidines showed high chemical and metabolic stability and are predicted to have no penetration through the blood–brain barrier . Their cytotoxic activity considerably increased when tested under hypoxic conditions . This suggests potential future directions for the use of Tylophorinidine and related compounds in cancer therapies.

Eigenschaften

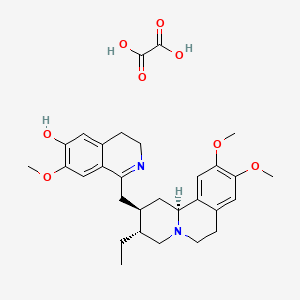

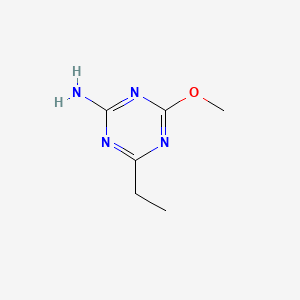

IUPAC Name |

(13aS,14S)-3,7-dimethoxy-9,11,12,13,13a,14-hexahydrophenanthro[10,9-f]indolizine-6,14-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-26-12-5-6-13-14(8-12)15-9-19(24)20(27-2)10-16(15)17-11-23-7-3-4-18(23)22(25)21(13)17/h5-6,8-10,18,22,24-25H,3-4,7,11H2,1-2H3/t18-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMFIDYCYVJWPPL-PGRDOPGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=C(CN4CCCC4C3O)C5=CC(=C(C=C52)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)C3=C(CN4CCC[C@H]4[C@H]3O)C5=CC(=C(C=C52)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20186239 | |

| Record name | Tylophorinidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32523-69-6 | |

| Record name | Tylophorinidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032523696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tylophorinidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene](/img/structure/B1199069.png)

![3-[8-(2-Carboxyethyl)-9,10-dioxatricyclo[6.2.2.02,7]dodeca-2,4,6,11-tetraen-1-yl]propanoic acid](/img/structure/B1199079.png)